Xylocandin
Description
Xylocandin is a complex of cyclic peptide antifungals produced by Pseudomonas cepacia (reclassified as Burkholderia cepacia), first isolated in 1987 . The complex comprises eight structurally related peptides (A1, A2, B1, B2, C1, C2, D1, D2), with A1 and A2 being the most bioactive components . This compound exhibits potent activity against Candida spp. and dermatophytes (MIC values: 0.78–3.12 μg/mL), but its efficacy is reduced in the presence of serum or vaginal washings, likely due to protein binding or enzymatic degradation . Structurally, it contains β-hydroxyasparagine residues, which are critical for its antifungal activity and distinguish it from other peptide antibiotics .
Properties
CAS No. |
112354-01-5 |
|---|---|
Molecular Formula |
C18H15NO4 |
Synonyms |
Xylocandin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antifungal Compounds
Structural and Functional Comparison
Mechanistic Differences
- This compound : Acts via inhibition of cell wall synthesis, likely targeting β-1,3-glucan or chitin biosynthesis, though the exact mechanism remains unresolved . Its β-hydroxyasparagine residues may mimic substrates of fungal enzymes, leading to competitive inhibition .
- Cepacidine A : Forms pores in fungal membranes via amphipathic interactions, causing ion leakage and cell death .
- Pyrrolnitrin : Inhibits mitochondrial electron transport by binding to cytochrome bc1 complex, disrupting ATP synthesis .
- Burkholdines : Utilize surfactant-like properties to destabilize lipid bilayers, preferentially targeting ergosterol-rich fungal membranes .
Advantages and Limitations
- This compound: Advantages: High specificity for pathogenic fungi; low cytotoxicity to mammalian cells .
- Cepacidine A: Advantages: Broad-spectrum activity; stable in diverse pH conditions . Limitations: Potential toxicity due to membrane disruption in host cells .
- Occidiofungin: Advantages: Nanomolar potency; synergizes with azoles .
Research and Development Status
- This compound: No clinical trials conducted; primarily studied for structure-activity relationships (SAR) in the 1980s–1990s .
- Burkholdines : Actively researched for agricultural biocontrol due to environmental stability and low resistance rates .
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